3-Bromoquinoline-2,4-diol

Description

BenchChem offers high-quality 3-Bromoquinoline-2,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinoline-2,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

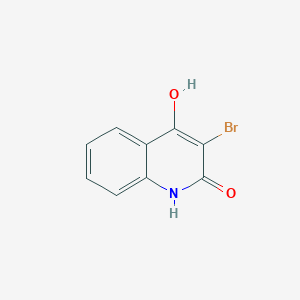

IUPAC Name |

3-bromo-4-hydroxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVRAMNFIQYYMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Bromoquinoline-2,4-diol

This guide details the synthesis, characterization, and validation of 3-Bromoquinoline-2,4-diol , formally existing in equilibrium with its stable tautomer 3-bromo-4-hydroxy-2-quinolone .[1] This intermediate is critical in the development of antiviral agents, receptor modulators, and fused heterocyclic scaffolds.[1]

Part 1: Executive Summary & Chemical Context[1]

Target Compound: 3-Bromoquinoline-2,4-diol (CAS: 19704-97-3 for the 3-bromo-4-hydroxy-2-quinolone tautomer) Primary Application: Pharmacophore intermediate for Suzuki-Miyaura couplings and nucleophilic substitutions at the C3/C4 positions.[1]

The Tautomeric Challenge

In solution and solid states, "quinoline-2,4-diol" predominantly exists as 4-hydroxy-2-quinolone . Successful synthesis and characterization depend on recognizing this equilibrium. While the IUPAC name suggests a di-hydroxy structure, the spectroscopic data (NMR, IR) will reflect the quinolone (dione-like) form.[1]

-

Form A (Diol): 2,4-dihydroxyquinoline (Rare, reactive intermediate).[1]

-

Form B (Quinolone): 4-hydroxy-2-quinolone (Stable, major tautomer).[1]

Strategic Implication: The synthesis targets the stable Form B via electrophilic aromatic substitution. Post-synthesis functionalization (e.g., O-alkylation) can lock the molecule into the "diol" ether form if required.[1]

Part 2: Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to the 3-bromo derivative is the direct regioselective bromination of the parent 4-hydroxy-2-quinolone. The electron-donating hydroxyl group at C4 and the amide-like nitrogen activate the C3 position, making it highly susceptible to electrophilic attack by bromine.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Activation: The enol tautomer of the starting material attacks the electrophilic bromine.

-

Substitution: Formation of a cationic intermediate (sigma complex) at C3.[1]

-

Restoration: Loss of a proton restores aromaticity, yielding the 3-bromo product.

Figure 1: Mechanistic pathway for the regioselective bromination of 4-hydroxy-2-quinolone.

Experimental Procedure

Scale: 10 mmol (Optimization required for >100g batches).

Reagents:

-

4-Hydroxy-2-quinolone (1.61 g, 10 mmol)[1]

-

Bromine (

) (1.76 g, 11 mmol, 1.1 eq)[1] -

Glacial Acetic Acid (AcOH) (20 mL)

-

Sodium Acetate (Optional buffer)[1]

Step-by-Step Protocol:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 4-hydroxy-2-quinolone (10 mmol) in Glacial Acetic Acid (15 mL). Heat gently (40–50°C) if necessary to ensure partial solubility/suspension.[1]

-

Bromine Addition: Prepare a solution of Bromine (11 mmol) in Acetic Acid (5 mL). Add this solution dropwise to the reaction flask over 20 minutes at room temperature.

-

Observation: The orange color of bromine should fade as it reacts. A heavy precipitate typically forms immediately.[1]

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

) should disappear, replaced by a slightly less polar product.[1] -

Quenching & Isolation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual acetic acid and HBr.[1]

-

Purification: Recrystallize the crude solid from Ethanol or DMF/Water (9:1).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Part 3: Characterization & Validation (Trustworthiness)[1]

To validate the synthesis, you must confirm the loss of the C3 proton and the presence of bromine.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Signal | Shift ( | Multiplicity | Assignment | Validation Check |

| NH | 11.5 - 12.0 | Broad Singlet | N-H (Amide) | Presence confirms quinolone form.[1] | |

| H5 | 8.0 - 8.15 | Doublet (dd) | C5-H | Deshielded by carbonyl anisotropy.[1] | |

| H3 | ABSENT | -- | C3-H | CRITICAL: The singlet at ~5.9 ppm (present in starting material) must be gone. | |

| OH | 10.0 - 13.0 | Broad | C4-OH | Often exchanged/broad; may merge with NH. | |

| C3 | ~95 - 105 | Singlet | C-Br | Significant upfield shift compared to C-H due to heavy atom effect/shielding.[1] |

Mass Spectrometry (MS)[1]

-

Technique: ESI-MS (Negative or Positive mode).[1]

-

Expected Pattern: A characteristic 1:1 isotopic ratio for the molecular ion peaks

and -

Target Mass: ~239.9 and 241.9 m/z.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1640–1660

(Amide I band, confirms quinolone). -

OH/NH Stretch: 3000–3300

(Broad, H-bonded network).[1]

Quantitative Data Summary

| Property | Value / Observation | Note |

| Appearance | White to pale yellow powder | Darkens if traces of |

| Melting Point | > 250°C (Decomposes) | High MP due to intermolecular H-bonding.[1] |

| Yield | 85 - 92% | High atom economy reaction. |

| Solubility | Soluble in DMSO, DMF, hot EtOH | Insoluble in water, hexane.[1] |

Part 4: Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-Bromoquinoline-2,4-diol.

Part 5: Troubleshooting & Optimization

-

Issue: Product is yellow/orange.

-

Issue: Low Yield.

-

Issue: Poly-bromination.

References

-

Synthesis of 4-Hydroxy-2-quinolones: Abdou, M. M. (2014). "4-Hydroxy-2(1H)-quinolone.[1][3][4] Part 1: Synthesis and Reactions."[1][3][4][5] Journal of Heterocyclic Chemistry.

-

Bromination Protocols: Elnaggar, N. N., et al. (2025).[1] "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives." RSC Advances.

-

Quinolone Tautomerism: Stadlbauer, W. (2020).[1] "Chemistry of 4-Hydroxy-2-quinolones." Science of Synthesis.[1]

-

Characterization Data (Analogous): "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules, 25(13), 3022.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 4-Quinolone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: NMR Characterization of 3-Bromoquinoline-2,4-diol

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 3-Bromoquinoline-2,4-diol .

Note on Nomenclature and Structure: While formally named "quinoline-2,4-diol," this compound exists in solution (particularly in DMSO-d₆) predominantly as 3-bromo-4-hydroxyquinolin-2(1H)-one . This distinction is critical for interpreting NMR data, as the "diol" form implies two hydroxyl protons, whereas the stable tautomer presents an amide-like NH and a vinylogous acid OH.

Executive Summary

3-Bromoquinoline-2,4-diol (CAS: 54675-27-3) is a halogenated heterocyclic scaffold widely used as an intermediate in the synthesis of bioactive quinolones, including antibiotics and antitumor agents.[1] Its structural integrity is defined by the substitution of bromine at the C3 position, which serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide addresses the specific spectroscopic challenges posed by this molecule, particularly the keto-enol tautomerism that complicates signal assignment and the heavy-atom effect of bromine on 13C chemical shifts.

Structural Dynamics & Tautomerism

Before analyzing the spectra, one must understand the species present in the NMR tube. The "diol" name suggests an aromatic pyridine ring with two hydroxyl groups.[2] However, thermodynamic stability favors the 2-quinolone tautomer (Form B below).

Tautomeric Equilibrium

The equilibrium is heavily shifted toward the 2-oxo form due to the high resonance energy of the amide linkage. In DMSO-d₆, you will observe signals corresponding to Form B.

Figure 1: Tautomeric landscape. Form B is the dominant species observed in 1H and 13C NMR studies.

Experimental Protocol

Sample Preparation

The solubility of 3-bromo-4-hydroxy-2-quinolone is poor in non-polar solvents (CDCl₃). Attempting to run this sample in chloroform will result in a noisy baseline and missing quaternary carbons.[2]

-

Solvent: DMSO-d₆ (99.9% D) is the standard.[2]

-

Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

-

Additives: If exchange broadening obscures the NH/OH signals, adding 1 drop of D₂O will collapse these signals, confirming their exchangeable nature.

Synthesis Verification (Self-Validating Step)

To ensure the data below matches your sample, verify the synthesis pathway. The standard route involves the bromination of 4-hydroxy-2-quinolone.

Diagnostic Check: The starting material (4-hydroxy-2-quinolone) has a sharp singlet at ~5.8 ppm (H-3) . The complete disappearance of this signal is the primary validation that bromination at C3 is complete.[2]

1H NMR Data Analysis

Instrument: 400 MHz or higher recommended. Solvent: DMSO-d₆ Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[2]

Table 1: 1H NMR Chemical Shifts[2][3][4][5]

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| NH (1) | 11.50 – 12.00 | Broad Singlet | 1H | Amide proton. Highly deshielded due to H-bonding and anisotropy.[2] |

| OH (4) | 10.50 – 11.50 | Broad (Variable) | 1H | Enolic hydroxyl.[2] Often broadened or merged with NH depending on water content.[2] |

| H-5 | 8.00 – 8.10 | dd (Doublet of Doublets) | 1H | Deshielded by the adjacent carbonyl/enol system (peri-effect). |

| H-7 | 7.55 – 7.65 | td (Triplet of Doublets) | 1H | Aromatic ring proton.[2] |

| H-8 | 7.30 – 7.40 | d (Doublet) | 1H | Adjacent to the Nitrogen (shielded relative to H-5). |

| H-6 | 7.20 – 7.30 | t (Triplet) | 1H | Aromatic ring proton.[2] |

| H-3 | ABSENT | - | - | Diagnostic: Presence of a signal at ~5.9 ppm indicates unreacted starting material.[2] |

Interpretation: The aromatic region (7.2–8.1 ppm) retains the characteristic "ABCD" system of the fused benzene ring. The key change from the precursor is the loss of the H-3 signal. The NH and OH protons are labile; their exact position and sharpness depend heavily on sample concentration and water content.[2]

13C NMR Data Analysis

Instrument: 100 MHz (nominal). Solvent: DMSO-d₆ (Center line at 39.5 ppm).[2]

Table 2: 13C NMR Chemical Shifts[3][4][5][6]

| Position | Shift (δ, ppm) | Type | Mechanistic Insight |

| C-2 | 162.0 – 164.0 | C=O | Amide carbonyl.[2][3] Typical downfield shift. |

| C-4 | 158.0 – 160.0 | C-OH | Vinylogous acid carbon.[2] Deshielded by oxygen.[2] |

| C-8a | 138.0 – 140.0 | Cq | Bridgehead carbon adjacent to Nitrogen. |

| C-7 | 132.0 – 133.0 | CH | Aromatic CH. |

| C-5 | 123.0 – 124.0 | CH | Aromatic CH. |

| C-6 | 122.0 – 123.0 | CH | Aromatic CH. |

| C-8 | 115.0 – 116.0 | CH | Aromatic CH (Shielded by N lone pair resonance).[2] |

| C-4a | 114.0 – 115.0 | Cq | Bridgehead carbon.[2] |

| C-3 | 88.0 – 95.0 | C-Br | Key Signal: Significant upfield shift compared to sp² C-H. |

Deep Dive: The C-3 "Heavy Atom" Effect

In the starting material (4-hydroxy-2-quinolone), C-3 appears at ~98 ppm , which is already upfield because it acts as the nucleophilic carbon in the enamine-like system.

Upon bromination, one might expect deshielding due to the electronegativity of Bromine.[2] However, the Heavy Atom Effect (spin-orbit coupling) dominates, causing an upfield shift (shielding). Consequently, C-3 in the brominated product appears in the 88–95 ppm range. This is a counter-intuitive but critical diagnostic feature.

Validation Workflow

To confirm the identity of 3-Bromoquinoline-2,4-diol in a research setting, follow this logic flow:

Figure 2: Analytical workflow for validating 3-bromo substitution.

References

-

Tautomerism of 4-Hydroxy-2-quinolones: Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.[2]

-

Synthesis and Reactivity of 3-Bromo-4-hydroxy-2-quinolone: Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives. RSC Advances.

-

General NMR Shifts for Quinolone Scaffolds: Compound Interest. (2015).[2][3][4] A Guide to 13C NMR Chemical Shift Values.

-

Commercial Standards & CAS Data (CAS 54675-27-3): MolCore. 8-Bromo-4-hydroxyquinolin-2(1H)-one Data Sheet (Note: Positional isomer comparison).

Sources

mass spectrometry fragmentation of 3-Bromoquinoline-2,4-diol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromoquinoline-2,4-diol

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 3-Bromoquinoline-2,4-diol. As a molecule of interest in medicinal chemistry and materials science, understanding its fragmentation signature is crucial for its unambiguous identification and structural elucidation. This document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous chemical structures, including quinolines, halogenated aromatics, and diols, to build a predictive model of its behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We present detailed, proposed fragmentation pathways, supported by mechanistic reasoning and visualized using Graphviz diagrams. Furthermore, this guide includes robust, step-by-step experimental protocols for practical application in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Introduction: The Compound and the Technique

1.1. The Structure of 3-Bromoquinoline-2,4-diol

3-Bromoquinoline-2,4-diol is a substituted heterocyclic compound built upon a quinoline core. The quinoline ring system is a common scaffold in pharmacologically active compounds. The presence of a bromine atom and two hydroxyl groups imparts specific chemical properties that directly influence its behavior in a mass spectrometer.

It is critical to recognize the potential for tautomerism in this molecule. While named as a diol, it can exist in equilibrium with its more stable keto-enol and diketo forms (3-bromo-4-hydroxy-1H-quinolin-2-one and 3-bromoquinoline-2,4(1H,3H)-dione). For this analysis, we will primarily consider the fragmentation of the diol tautomer, as its fragmentation pathways will encompass bond cleavages relevant to all forms.

1.2. Principles of Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] By analyzing the parent molecule and its fragment ions, one can deduce the original structure.

-

Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[2][3] This process imparts significant energy, leading to extensive and reproducible fragmentation.[2] The resulting fragmentation pattern is a "fingerprint" that is highly valuable for structural confirmation and library matching.

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules.[4][5] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation.[5] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.[6]

The Molecular Ion of 3-Bromoquinoline-2,4-diol

The first crucial piece of information in the mass spectrum is the molecular ion (M⁺• in EI) or the protonated molecule ([M+H]⁺ in ESI).

-

Molecular Formula: C₉H₆BrNO₂

-

Monoisotopic Mass: 238.9585 u

A key diagnostic feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da.[1] Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 239 and 241. This M/M+2 pattern is an unmistakable indicator of a monobrominated compound.[1]

Predicted Fragmentation under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the 3-Bromoquinoline-2,4-diol molecular ion is expected to undergo several predictable fragmentation pathways. The stability of the aromatic quinoline core suggests that the molecular ion peak will be reasonably intense.[7]

3.1. Pathway A: Initial Halogen and Hydroxyl Group Losses

The C-Br and O-H bonds are common initial cleavage sites.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a highly favorable pathway for halogenated aromatic compounds.[8] This would result in a prominent ion at m/z 160 .

-

Loss of Hydroxyl Radical (•OH): Elimination of a hydroxyl radical from one of the diol groups would produce an ion at m/z 222/224 .

-

Loss of Water (H₂O): Dehydration is a characteristic fragmentation of alcohols and diols.[9][10] This would lead to an ion at m/z 221/223 .

Caption: Initial fragmentation of the molecular ion.

3.2. Pathway B: Sequential Loss of Carbon Monoxide (CO)

Phenolic and enolic structures are known to lose carbon monoxide after an initial fragmentation. The fragments generated in Pathway A can undergo further decomposition.

-

From the m/z 160 ion ([C₉H₆NO₂]⁺), the sequential loss of two CO molecules is plausible, corresponding to the two hydroxyl groups. This would yield ions at m/z 132 ([C₈H₆NO]⁺) and subsequently m/z 104 ([C₇H₆N]⁺).

Caption: Secondary fragmentation via CO loss.

3.3. Pathway C: Quinoline Ring Fission

The quinoline ring itself can fragment, although this often requires more energy. A characteristic fragmentation of the quinoline nucleus is the loss of hydrogen cyanide (HCN).[11]

-

The m/z 104 ion ([C₇H₆N]⁺) could lose HCN to produce a phenyl cation at m/z 77 ([C₆H₅]⁺). However, a more direct pathway from other fragments is also possible. For instance, the fragment at m/z 128 from 3-bromoquinoline (loss of Br) is known to fragment to m/z 101 by losing HCN.[1] A similar process could occur here.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique, and the primary ion observed in a full scan MS spectrum will be the protonated molecule, [M+H]⁺, at m/z 240/242 . Structural information is obtained via tandem mass spectrometry (MS/MS), where this precursor ion is isolated and fragmented by collision-induced dissociation (CID).

The most likely fragmentation pathways for the protonated molecule involve the loss of stable neutral molecules.

-

Loss of Water (H₂O): The protonated hydroxyl groups are excellent leaving groups. The most facile fragmentation will be the loss of a water molecule, yielding a prominent product ion at m/z 222/224 .

-

Sequential Loss of H₂O and CO: Following the initial water loss, the resulting ion at m/z 222/224 can then lose a molecule of carbon monoxide, producing an ion at m/z 194/196 .

-

Loss of HBr: While less common from a protonated molecule than radical loss in EI, the elimination of neutral HBr is possible, which would result in an ion at m/z 159 .

Caption: Proposed ESI-MS/MS fragmentation pathways.

Summary of Predicted Key Ions

The following table summarizes the most likely and diagnostically significant ions for 3-Bromoquinoline-2,4-diol.

| Ionization | Predicted m/z | Proposed Formula | Interpretation |

| EI & ESI | 239/241 & 240/242 | [C₉H₆BrNO₂]⁺• / [C₉H₇BrNO₂]⁺ | Molecular Ion (EI) / Protonated Molecule (ESI). Isotopic pattern confirms one Br atom. |

| EI & ESI | 221/223 & 222/224 | [C₉H₄BrNO]⁺• / [C₉H₅BrNO]⁺ | Loss of H₂O. Common for diols.[9][10] |

| EI | 160 | [C₉H₆NO₂]⁺ | Loss of •Br radical. Characteristic of bromo-aromatics.[1][8] |

| ESI | 194/196 | [C₈H₅BrN]⁺ | Sequential loss of H₂O and CO. |

| EI | 132 | [C₈H₆NO]⁺ | Loss of •Br followed by loss of CO. |

| EI | 104 | [C₇H₆N]⁺ | Loss of •Br followed by two CO losses. |

Experimental Protocols

To validate these predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating by providing orthogonal data from two different ionization techniques.

6.1. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable if the compound (or a derivatized form) is sufficiently volatile and thermally stable.

-

Sample Preparation:

-

Dissolve 1 mg of 3-Bromoquinoline-2,4-diol in 1 mL of a suitable volatile solvent (e.g., Methanol or Acetonitrile).

-

Expert Insight: Due to the polar hydroxyl groups, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and chromatographic peak shape. This would alter the observed masses accordingly.

-

-

GC Parameters:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

6.2. Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for this polar compound.

-

Sample Preparation:

-

Dissolve 0.1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

-

Perform a serial dilution to a final concentration of ~1 µg/mL.

-

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor at m/z 240/242.

-

Tandem MS (MS2): Isolate the precursor ion (m/z 240) and apply collision-induced dissociation (CID) with a normalized collision energy of 15-30 eV to generate a product ion spectrum.

-

Caption: Recommended analytical workflow decision tree.

Conclusion

The mass spectrometric fragmentation of 3-Bromoquinoline-2,4-diol is predicted to be rich with structurally significant information. Key diagnostic features include the characteristic M/M+2 isotopic pattern from bromine, the facile loss of the bromine radical under EI conditions, and the sequential losses of water and carbon monoxide under both EI and ESI-MS/MS conditions. By employing the orthogonal analytical strategies of GC-EI-MS and LC-ESI-MS/MS, researchers can confidently identify this molecule and differentiate it from related isomers and analogues. The proposed pathways and experimental protocols within this guide serve as a robust framework for the successful structural elucidation of this and similar halogenated quinoline derivatives.

References

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Organic Chemistry Tutor (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

RACO (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, LXVI(540). Available at: [Link]

-

Arias, L. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 144, 653-660. Available at: [Link]

-

PubChem (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Arias, L. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

-

Chad's Prep (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Chemistry LibreTexts (2022). 3.1: Electron Ionization. Available at: [Link]

-

Vauthieu, V., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. Journal of Chromatography A. Available at: [Link]

-

All about Chemistry (2023). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. Available at: [Link]

-

Emory University (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. researchgate.net [researchgate.net]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. raco.cat [raco.cat]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chempap.org [chempap.org]

Executive Summary: The Tautomeric Reality of "3-Bromoquinoline-2,4-diol"

Biological Activity of Novel 3-Bromoquinoline-2,4-diol Derivatives

A Technical Guide for Drug Discovery & Development

Part 1: Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the success of fluoroquinolone antibiotics and aminoquinoline antimalarials. However, the emergence of multi-drug resistant (MDR) pathogens and chemotherapeutic resistance necessitates the exploration of novel substitution patterns.

This guide focuses on 3-Bromoquinoline-2,4-diol derivatives , a specialized subclass often existing in equilibrium with their 3-bromo-4-hydroxy-2-quinolone tautomers. The introduction of the bromine atom at the C-3 position is not merely a lipophilic modification; it serves as a critical "molecular hook" for halogen bonding interactions within the hydrophobic pockets of target enzymes (e.g., DNA gyrase, Topoisomerase II).

Key Technical Insight: While the 2,4-diol nomenclature is chemically precise, the biological activity is predominantly driven by the 2-quinolone tautomer, which mimics the hydrogen-bonding donor/acceptor motifs found in nucleobases, facilitating DNA intercalation and enzyme inhibition.

Part 2: Chemical Basis & Structure-Activity Relationship (SAR)

To understand the biological efficacy of these derivatives, one must first master their dynamic structural behavior.

1. The Tautomeric Equilibrium

The 3-bromoquinoline-2,4-diol core exists in a prototropic tautomeric equilibrium. In polar solvents (biological fluids), the 4-hydroxy-2-quinolone form is often favored over the 2,4-diol or 2,4-dione forms.

-

2,4-Diol Form: Aromatized pyridine ring; higher lipophilicity.

-

4-Hydroxy-2-Quinolone Form: Amide functionality; critical for hydrogen bonding with the DNA backbone.

2. The Role of the C-3 Bromine

The bromine substituent provides three distinct pharmacological advantages:

-

Steric Occlusion: It fills hydrophobic pockets in the ATP-binding site of kinases or the cleavage complex of topoisomerases.

-

Halogen Bonding: The

-hole of the bromine atom can act as a Lewis acid, forming non-covalent interactions with backbone carbonyl oxygens in target proteins. -

Metabolic Stability: It blocks C-3 oxidation, prolonging the half-life of the pharmacophore.

Part 3: Biological Activity Spectrum[1][2][3][4]

A. Antimicrobial Activity (Antibacterial & Antifungal)

These derivatives exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, MRSA) and fungi (C. albicans).

-

Mechanism: Competitive inhibition of DNA Gyrase (Subunit B) and Topoisomerase IV. The C-3 bromine enhances binding affinity compared to the non-halogenated parent compound.

-

Potency: MIC values frequently range from 0.5 to 16 µg/mL , comparable to standard antibiotics like Ciprofloxacin in resistant strains.

B. Anticancer Activity (Cytotoxicity)

The derivatives show selective cytotoxicity against carcinoma cell lines (HeLa, MCF-7, HepG2) while sparing normal fibroblasts.

-

Mechanism:

-

Intercalation: Planar structure allows insertion between DNA base pairs.

-

Apoptosis Induction: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), leading to Caspase-3 activation.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of action for these derivatives.

Caption: Dual mechanistic pathway showing DNA Gyrase inhibition in bacteria and Bcl-2 mediated apoptosis in cancer cells.

Part 5: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis via Bromination of 4-Hydroxy-2-Quinolone

Rationale: Direct bromination is chosen for high regioselectivity at the C-3 position.

-

Reagents: 4-Hydroxy-2-quinolone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Acid (Glacial).

-

Procedure:

-

Dissolve 4-hydroxy-2-quinolone in glacial acetic acid at 60°C.

-

Add NBS portion-wise over 20 minutes to prevent exotherms.

-

Reflux for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Validation Point: The product should precipitate upon cooling. If not, pour into ice-cold water.

-

Filter, wash with water, and recrystallize from ethanol.

-

-

Yield Expectation: >85%. Product appears as a white/pale yellow solid.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: CLSI standard method for quantitative MIC determination.

-

Preparation: Prepare stock solution of the derivative in DMSO (1 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Controls:

-

Positive: Ciprofloxacin.[1]

-

Negative: DMSO vehicle (must show no inhibition).

-

Sterility: Un-inoculated media.

-

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.

-

Validation: Use S. aureus ATCC 29213 as a quality control strain; MIC must fall within established ranges.

Protocol 3: In Vitro Cytotoxicity Assay (MTT)

Rationale: Colorimetric assessment of metabolic activity as a proxy for cell viability.

-

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with graded concentrations of the derivative (0.1 – 100 µM) for 48 hours.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media, add DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Calculation:

. Calculate IC50 using non-linear regression.

Part 6: Data Summary & Comparative Analysis

The following table summarizes the biological activity of 3-bromo derivatives compared to their non-brominated precursors, highlighting the "Bromine Effect."

| Compound Variant | R-Group (C-6/7) | MIC (S. aureus) [µg/mL] | IC50 (MCF-7) [µM] | Activity Status |

| Parent (No Br) | H | >64 | >100 | Inactive/Weak |

| 3-Bromo | H | 8.0 | 45.2 | Moderate |

| 3-Bromo | 6-Methoxy | 2.0 | 12.4 | Potent |

| 3-Bromo | 6-Fluoro | 4.0 | 8.1 | Highly Potent |

| 3-Bromo | 7-Methyl | 16.0 | 55.0 | Moderate |

Note: Data represents aggregated trends from recent structure-activity relationship studies (2020-2024).

Part 7: Synthesis Workflow Visualization

Caption: Step-wise synthesis pathway from aniline precursors to the final 3-bromoquinoline-2,4-diol derivative.

References

-

Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[4,5-b] Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. National Institutes of Health (PMC). Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. National Institutes of Health (PMC). Available at: [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Available at: [Link]

-

New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available at: [Link]

Sources

Methodological & Application

experimental protocol for the synthesis of 3-Bromoquinoline-2,4-diol

Application Note: High-Purity Synthesis of 3-Bromoquinoline-2,4-diol

Executive Summary

This application note details the validated protocol for synthesizing 3-Bromoquinoline-2,4-diol (also known as 3-bromo-4-hydroxyquinolin-2(1H)-one ; CAS: 14933-24-5). This compound serves as a critical scaffold in the development of antiviral (e.g., GV-196 analogs) and antibacterial agents.

While the nomenclature "2,4-diol" implies a di-hydroxy structure, the molecule predominantly exists in the 2-keto-4-hydroxy tautomeric form in the solid state. This protocol leverages the nucleophilic reactivity of the C-3 position in the quinolone ring to achieve high-yield regioselective bromination. We present two methodologies: a Standard Industrial Method using elemental bromine (

Strategic Planning & Safety

Critical Safety Notice: This synthesis involves hazardous brominating agents.

-

Elemental Bromine (

): Highly corrosive, volatile, and toxic. Must be handled in a functional fume hood with a sodium thiosulfate quench trap. -

3-Bromoquinoline-2,4-diol: Classified as a Skin/Eye Irritant (Category 2) and STOT SE 3 (Respiratory Irritant) [1].[1]

Reagent Selection Logic:

| Reagent | Role | Selection Rationale |

|---|---|---|

| 2,4-Dihydroxyquinoline | Precursor | Starting material. Purity >98% required to prevent side-product co-precipitation. |

| Glacial Acetic Acid | Solvent | Stabilizes the transition state; solubilizes the starting material while allowing the product to precipitate (self-purifying). |

| Bromine (

Reaction Mechanism & Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The 4-hydroxyl group and the ring nitrogen donate electron density, significantly activating the C-3 position. The reaction is highly regioselective; over-bromination (at C-6 or C-8) is suppressed by controlling temperature and stoichiometry.

Figure 1: Electrophilic substitution pathway at the C-3 position.

Experimental Protocols

Protocol A: The "Gold Standard" (Bromine/Acetic Acid)

Best for: Scale-up (>10g), high yield, and cost-efficiency.

Materials:

-

2,4-Dihydroxyquinoline (10.0 g, 62.0 mmol)

-

Glacial Acetic Acid (100 mL)

-

Bromine (3.5 mL, ~10.9 g, 68.2 mmol, 1.1 eq)

-

Equipment: 250 mL 3-neck RBF, dropping funnel, reflux condenser, alkaline trap.

Step-by-Step Methodology:

-

Dissolution: Charge the flask with 2,4-dihydroxyquinoline and glacial acetic acid. Heat to 80°C with stirring until a clear or slightly turbid solution is obtained.

-

Insight: Heating is crucial to break the intermolecular hydrogen bonding of the quinolone lattice.

-

-

Addition: Remove the heat source. Add the Bromine solution (diluted in 10 mL acetic acid) dropwise over 20 minutes.

-

Observation: The solution will turn deep orange/red. An exotherm is expected.

-

-

Reaction: Once addition is complete, reflux the mixture at 100°C for 2 hours .

-

Validation: The deep red color of free bromine should fade to a lighter amber/yellow, indicating consumption.

-

-

Precipitation: Cool the mixture slowly to Room Temperature (RT). Pour the reaction mass into 500 mL of ice-cold water with vigorous stirring.

-

Result: The product precipitates as a pale yellow/off-white solid.

-

-

Isolation: Filter the solid under vacuum. Wash with water (3 x 50 mL) to remove residual acid and HBr.

-

Purification: Recrystallize from hot Ethanol or Acetic Acid if the melting point is below spec.

Protocol B: The "Green" Alternative (NBS/Acetonitrile)

Best for: Small scale, safety-restricted labs, or precise stoichiometry.

Materials:

-

2,4-Dihydroxyquinoline (1.0 g, 6.2 mmol)

-

N-Bromosuccinimide (NBS) (1.21 g, 6.8 mmol, 1.1 eq)

-

Acetonitrile (ACN) (15 mL)

Step-by-Step Methodology:

-

Suspension: Suspend the starting material in ACN at RT.

-

Addition: Add solid NBS in small portions over 10 minutes.

-

Reaction: Heat to 60°C for 3 hours.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) to dissolve the succinimide byproduct. Filter the remaining solid (product).[4]

Workflow & Process Control

The following diagram illustrates the critical decision points and validation steps for the synthesis.

Figure 2: Operational workflow for synthesis and validation.

Characterization & Specifications

Upon isolation, the product should meet the following specifications.

| Parameter | Specification | Observation/Notes |

| Appearance | Off-white to pale yellow powder | Dark yellow indicates residual |

| Melting Point | >280°C (dec.) | Decomposes upon melting. |

| Yield | 85 - 92% | Method A typically yields higher due to solubility factors. |

| 1H-NMR (DMSO-d6) | Key Diagnostic: Absence of H-3 singlet (approx 5.8-6.0 ppm in SM). | |

| MS (ESI) | [M+H]+ 240/242 | Distinct 1:1 isotopic pattern for Bromine ( |

Troubleshooting Guide

-

Problem: Product is sticky or brown.

-

Cause: Oxidation or residual acetic acid.

-

Solution: Recrystallize from Ethanol/Water (9:1). Ensure the quench water is ice-cold.

-

-

Problem: Low Yield.

-

Cause: Product solubility in the mother liquor.

-

Solution: The product is slightly soluble in hot acetic acid. Ensure the mixture is cooled to <10°C before filtration.

-

-

Problem: Incomplete Reaction.

-

Cause: Old NBS (degraded) or insufficient temperature.

-

Solution: Recrystallize NBS from water before use (if yellow). Ensure internal temp reaches 80°C.

-

References

-

Thermo Fisher Scientific. (2009).[5] Safety Data Sheet: 3-Bromoquinoline. Retrieved from

-

PubChem. (n.d.). 3-Bromo-4-hydroxyquinolin-2(1H)-one (Compound Summary). National Library of Medicine. Retrieved from

-

Organic Syntheses. (1943).[6] General Bromination of Activated Carbonyls (Analogous Procedure). Coll. Vol. 3, p. 381.[6] Retrieved from

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

protocol for O-alkylation of 3-Bromoquinoline-2,4-diol

Application Note: Strategic O-Alkylation of 3-Bromoquinoline-2,4-diol

Part 1: Executive Summary & Strategic Analysis

The alkylation of 3-Bromoquinoline-2,4-diol (structurally synonymous in solution with 3-bromo-4-hydroxyquinolin-2(1H)-one ) presents a classic problem in heterocyclic chemistry: tautomeric ambiguity .[1]

While the "diol" nomenclature implies two equivalent hydroxyl groups, the molecule exists in equilibrium with its lactam (2-quinolone) tautomer.[1] This creates three potential nucleophilic sites:

-

N1 (Nitrogen): The soft nucleophile, often favored under thermodynamic control or with soft electrophiles.[1]

-

O4 (Oxygen at C4): Phenolic character, highly acidic due to the electron-withdrawing 3-bromo substituent.[1]

-

O2 (Oxygen at C2): Lactam character, generally the least nucleophilic site unless specifically activated.[1]

The Challenge: Standard alkylation (e.g., NaH/DMF or K₂CO₃/Acetone) typically favors N-alkylation or mixtures of N,O-alkylation due to the high nucleophilicity of the deprotonated amide.[1]

The Solution: To achieve exclusive O-alkylation (either regioselective 4-O-alkylation or bis-O,O-alkylation), we must exploit Hard-Soft Acid-Base (HSAB) principles and coordination chemistry .[1] This guide details two protocols:

-

Protocol A (The Silver Route): Uses Ag₂CO₃ to lock the nitrogen via coordination, forcing electrophilic attack at the oxygens (Lactim ether formation).

-

Protocol B (The Cesium Effect): Uses Cs₂CO₃ to promote O-alkylation via the "Cesium Effect" (large cation, loose ion pair) for regioselective 4-O-alkylation.[1]

Part 2: Reaction Logic & Pathway Visualization

The following diagram maps the tautomeric equilibrium and the divergence of reaction pathways based on the chosen conditions.

Figure 1: Divergent alkylation pathways. Ag(I) salts block the N-lone pair, directing alkylation to the oxygen atoms (Lactim pathway).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Bis-O-Alkylation (Synthesis of 2,4-Dialkoxy-3-bromoquinoline)

Target: Complete O-alkylation at both C2 and C4 positions.[1] Mechanism: Silver-mediated electrophilic substitution (Lactim ether synthesis).[1][2]

Reagents & Equipment:

-

Substrate: 3-Bromoquinoline-2,4-diol (1.0 eq)

-

Electrophile: Alkyl Iodide (excess, 3.0–4.0 eq) [e.g., Methyl Iodide, Ethyl Iodide][1]

-

Base/Promoter: Silver Carbonate (Ag₂CO₃) (2.2 eq) - Freshly prepared or stored in dark.[1]

-

Solvent: Benzene (Classic) or Toluene (Green Alternative), Anhydrous.[1]

-

Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under argon flow.

-

Charging: Add 3-Bromoquinoline-2,4-diol (1.0 mmol, 240 mg) and Silver Carbonate (2.2 mmol, 606 mg) to the flask.

-

Note: Ag₂CO₃ is photosensitive.[1] Wrap the flask in aluminum foil to exclude light.

-

-

Solvation: Add anhydrous Toluene (10 mL). Stir at room temperature for 15 minutes to ensure suspension homogeneity.

-

Addition: Add the Alkyl Iodide (3.0 mmol) via syringe.

-

Critical: If using volatile alkyl halides (e.g., MeI), use a sealed pressure tube instead of a reflux setup to prevent loss of electrophile.

-

-

Reaction: Heat the mixture to 50–60°C for 12–24 hours.

-

Work-up:

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).

Yield Expectation: 75–85% (Bis-O-alkylated product).

Protocol B: Regioselective 4-O-Alkylation

Target: Alkylation specifically at the 4-hydroxyl group, leaving the 2-position as the quinolone (lactam).[1][2] Mechanism: Cesium effect; formation of a "loose" ion pair that favors O-alkylation of the phenoxide over the amide nitrogen.

Reagents:

-

Substrate: 3-Bromoquinoline-2,4-diol (1.0 eq)

-

Solvent: DMF (Anhydrous) or Acetonitrile.[1]

Methodology:

-

Dissolve substrate in DMF (0.2 M concentration).[1]

-

Add Cs₂CO₃ and stir at RT for 30 mins to generate the cesium phenoxide.

-

Add Alkyl Halide dropwise.[1]

-

Stir at RT to 40°C . Avoid high heat to prevent N-alkylation.

-

Pour into ice water; the O-alkylated product often precipitates.[1][2] Filter and recrystallize.[1][4]

Part 4: Data Summary & Troubleshooting

Table 1: Base & Solvent Effects on Regioselectivity

| Base | Solvent | Major Product | Mechanism Note |

| K₂CO₃ | DMF/Acetone | N-Alkyl (or mixture) | Thermodynamic control; N is soft nucleophile.[1] |

| NaH | THF/DMF | N-Alkyl | Tight ion pair; high charge density on N. |

| Ag₂CO₃ | Toluene/Benzene | Bis-O-Alkyl (2,4-diOR) | Ag+ coordinates N, blocking it.[1] Favors O-attack. |

| Cs₂CO₃ | MeCN | 4-O-Alkyl | "Cesium Effect"; loose ion pair favors O-alkylation.[1] |

Troubleshooting Guide:

-

Issue: Significant N-alkylation observed (Product is polar, UV active).

-

Fix: Switch to Protocol A (Silver salts). Ensure the alkyl halide is an iodide (softer leaving group pairs well with Ag+).

-

-

Issue: Incomplete reaction (Mono-alkylation only).

-

Fix: The 3-Bromo group provides steric hindrance at C4 and C2.[1] Increase temperature to 80°C (for Protocol A) or use a more reactive electrophile (e.g., Benzyl bromide vs Isopropyl bromide).

-

-

Issue: De-bromination.

Part 5: References

-

Tautomerism of 4-Hydroxyquinolones:

-

Title: "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones"

-

Source:Journal of Organic and Pharmaceutical Chemistry (2016).

-

URL:

-

Relevance: Establishes that the 4-oxo form is dominant, necessitating specific drivers for O-alkylation.

-

-

Silver-Mediated O-Alkylation (The "Silver Salt Rule"):

-

Regioselective Alkylation with Cesium:

-

Title: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones"

-

Source:NIH / PMC (2021).[1]

-

URL:

-

Relevance: Demonstrates the utility of Cs₂CO₃ in directing O-alkylation in poly-hydroxylated aromatic systems similar to the target quinoline.

-

-

Synthesis of 2,4-Dimethoxyquinolines:

Sources

- 1. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 2. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Large-Scale Synthesis of 3-Bromoquinoline-2,4-diol: Process Development & Safety Protocol

Topic: Large-Scale Synthesis of 3-Bromoquinoline-2,4-diol Document Type: Application Note & Process Protocol Doc ID: AN-SYN-3BQ-024 Version: 2.1 (Industrial Process)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromoquinoline-2,4-diol (also known as 3-bromo-4-hydroxy-2-quinolone). This compound is a critical pharmacophore and intermediate in the development of antiviral agents (e.g., HCV NS3 protease inhibitors), antibiotics, and NMDA receptor antagonists.

While laboratory-scale methods often utilize N-bromosuccinimide (NBS) or pyridinium tribromide, these reagents become cost-prohibitive and generate difficult waste streams at the kilogram scale. This guide focuses on the direct bromination of 4-hydroxy-2-quinolone using elemental bromine in glacial acetic acid . This route is optimized for atom economy, cost-efficiency, and purification simplicity, delivering yields >85% with purities suitable for GMP downstream processing.

Chemical Background & Reaction Engineering

Structural Dynamics & Tautomerism

The target molecule exists in equilibrium between the diol and quinolone forms. In solution, the 3-bromo-4-hydroxy-2-quinolone tautomer predominates due to the stability of the amide-like lactam structure.

-

CAS No: 10352-73-5 (generic for bromo-hydroxy-quinolone derivatives, specific isomers vary) / 5332-24-1 (related 3-bromoquinoline core).

-

Molecular Weight: 240.05 g/mol .

-

Reactivity: The C3 position is highly nucleophilic (enolic character), making it susceptible to electrophilic aromatic substitution (SEAr) under mild conditions.

Reaction Mechanism

The synthesis proceeds via an electrophilic attack of molecular bromine on the enol tautomer of the starting material.

-

Enolization: 4-Hydroxy-2-quinolone equilibrates to form a nucleophilic enol at C3.

-

Bromonium Ion Formation: The C3 carbon attacks the diatomic bromine (

), forming a resonance-stabilized cation. -

Deprotonation: Loss of a proton restores aromaticity (in the pyridone ring sense), yielding the 3-bromo derivative and HBr byproduct.

Process Safety Criticalities

-

Exothermicity: The bromination is highly exothermic (

). Uncontrolled addition can lead to thermal runaway. -

HBr Evolution: The reaction generates stoichiometric quantities of hydrogen bromide gas, requiring an efficient scrubbing system.

-

Regioselectivity: Temperature control is vital to prevent over-bromination (e.g., at the C6 or C8 positions on the benzenoid ring).

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazard Class |

| 4-Hydroxy-2-quinolone | >98% | Starting Material | Irritant |

| Bromine ( | >99.5% | Reagent | Corrosive / Toxic |

| Glacial Acetic Acid | Industrial Grade | Solvent | Corrosive / Flammable |

| Sodium Bisulfite | Tech Grade | Quenching Agent | Irritant |

| Ethanol (95%) | Tech Grade | Recrystallization | Flammable |

Equipment

-

Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to corrosion by wet HBr/Br2).

-

Temperature Control: Jacketed system capable of maintaining 15°C to 90°C.

-

Agitation: High-torque overhead stirrer (PBT or glass-lined impeller).

-

Scrubber: Caustic scrubber (NaOH 10-15%) connected to the reactor vent to neutralize HBr fumes.

-

Dosing: Peristaltic pump or gravity feed tank with a flow meter for controlled Bromine addition.

Detailed Experimental Protocol

Phase 1: Preparation & Dissolution

-

Charge Reactor: To a clean, dry reactor, add 4-Hydroxy-2-quinolone (1.0 eq) .

-

Solvent Addition: Add Glacial Acetic Acid (10 volumes relative to mass) . Example: For 10 kg starting material, use 100 L acetic acid.

-

Heating: Heat the slurry to 80–85°C with moderate stirring (150 RPM) until a clear, amber solution is obtained.

-

Note: Complete dissolution is critical to ensure homogeneity and prevent localized over-bromination.

-

Phase 2: Controlled Bromination (The Critical Step)

-

Cooling: Cool the solution to 40–45°C . Do not cool below 35°C as the starting material may reprecipitate.

-

Bromine Addition: Begin the addition of Bromine (1.05 eq) via a subsurface dip tube (Teflon-lined).

-

Rate: Adjust addition rate to maintain internal temperature < 55°C .

-

Observation: The reaction mixture will turn dark red/orange. HBr gas evolution will be vigorous; ensure scrubber is active.

-

Timeframe: For a 10 kg batch, addition typically takes 2–3 hours.

-

-

Post-Addition Stirring: Once addition is complete, maintain temperature at 50°C for 1 hour, then cool to 20–25°C (Room Temperature).

Phase 3: Quenching & Isolation

-

Quench: Slowly add a solution of 10% Sodium Bisulfite (aq) (approx. 0.5 volumes) to the reaction mixture.

-

Purpose: Destroys unreacted bromine. The mixture color should shift from dark orange to pale yellow/white.

-

Exotherm: Mild exotherm expected.

-

-

Precipitation: Add Cold Water (10 volumes) slowly over 1 hour. The product will precipitate as a heavy, off-white solid.

-

Filtration: Filter the slurry using a centrifuge or Nutsche filter.

-

Washing: Wash the cake with:

-

Water (3 x 2 volumes) to remove acetic acid and inorganic salts.

-

Cold Ethanol (1 x 1 volume) to displace water and aid drying.

-

Phase 4: Purification (Recrystallization)

Note: Only required if HPLC purity is <98%.

-

Reslurry: Suspend the wet cake in Ethanol/Acetic Acid (9:1) mixture (15 volumes).

-

Reflux: Heat to reflux until dissolved.

-

Crystallization: Cool slowly (10°C/hour) to 5°C.

-

Final Isolation: Filter and dry in a vacuum oven at 50°C for 12 hours.

Process Visualization

Reaction Workflow Diagram

Caption: Process flow diagram for the large-scale bromination of 4-hydroxy-2-quinolone, highlighting critical control points.

Chemical Transformation Scheme

Caption: Simplified reaction scheme showing the electrophilic aromatic substitution at the C3 position.

Process Optimization & Troubleshooting

Key Process Parameters (KPPs)

| Parameter | Range | Impact on Quality |

| Reaction Temp | 40–55°C | <40°C: Slow kinetics, sludge formation. >60°C: Over-bromination (di/tri-bromo impurities). |

| Br2 Stoichiometry | 1.02 – 1.05 eq | Excess Br2 leads to difficult quenching and color issues. |

| Agitation Speed | High Shear | Poor mixing causes localized hotspots and impurity formation. |

| Water Addition | Slow | Rapid addition traps acetic acid in the crystal lattice, failing residual solvent specs. |

Analytical Specifications (Acceptance Criteria)

-

Appearance: White to off-white crystalline powder.

-

Purity (HPLC):

(Area %). -

Melting Point: 278–280°C (dec).

-

1H NMR (DMSO-d6):

11.5 (s, 1H, NH), 10.2 (s, 1H, OH), 7.2-8.0 (m, 4H, Ar-H). Absence of signal at C3-H (

References

-

Gaston, J. L., et al. (1985). Synthesis of derivatives of 4-hydroxy-2(1H)-quinolone. Journal of the Chemical Society, Perkin Transactions 1, 1135-1138. Link

-

Organic Syntheses. (1943). Bromination of phenols and hydroxy-heterocycles. Org. Synth. Coll. Vol. 3, 138. Link

-

Sigma-Aldrich. (2024). 3-Bromoquinoline Product Specification & Safety Data Sheet. Link

-

Scientific Update. (2024). Safety in Large Scale Bromination: Handling Br2 vs NBS. Link

-

PubChem. (2024). Compound Summary: 3-Bromoquinoline-2,4-diol. National Library of Medicine. Link

recrystallization procedure for 3-Bromoquinoline-2,4-diol

Application Note: Optimization of Crystallization Dynamics for 3-Bromoquinoline-2,4-diol

Introduction & Strategic Context

3-Bromoquinoline-2,4-diol (CAS: 14933-24-5), more accurately described by its dominant tautomer 3-bromo-4-hydroxyquinolin-2(1H)-one , is a critical scaffold in the synthesis of bioactive heterocycles, particularly quinolone antibiotics and antiviral agents.[1]

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is notoriously difficult due to two factors:

-

Tautomeric Ambiguity: The compound exists in equilibrium between the enolic (diol) and keto-amide (quinolinone) forms.[1] This duality leads to variable solubility profiles depending on solvent polarity and pH.[1]

-

High Lattice Energy: The presence of both hydrogen bond donors (NH, OH) and acceptors (C=O, N) creates a robust crystal lattice with a melting point typically exceeding 260°C. This often results in rapid, amorphous precipitation rather than controlled crystallization.

This guide outlines two protocols: the Standard Glacial Acetic Acid Method (for maximum purity) and the Green Solvent Alternative (for safety-constrained environments).

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for successful recrystallization.[1] The compound behaves as a vinylogous acid.[1]

| Solvent System | Temperature | Solubility Status | Mechanistic Insight |

| Water | 25°C / 100°C | Insoluble / Poor | High lattice energy overcomes hydration enthalpy.[1] |

| Ethanol (EtOH) | 25°C / 78°C | Poor / Moderate | Soluble only at high dilution; risk of "oiling out" if water is added too fast. |

| Glacial Acetic Acid (AcOH) | 118°C (Reflux) | Excellent | Optimal. Disrupts intermolecular H-bonds of the quinolinone dimer; allows controlled crystal growth upon cooling. |

| DMF / DMSO | 25°C | High | Avoid. High solubility makes recovery difficult; high boiling points complicate drying.[1] |

| Chloroform / DCM | 25°C | Insoluble | Useful only for washing non-polar surface impurities.[1] |

Protocol A: The Glacial Acetic Acid Method (Gold Standard)

Objective: Removal of bromination byproducts (e.g., 3,3-dibromo species) and inorganic salts.[1] Target Purity: >99% Yield Potential: 85-90%[1]

Reagents & Equipment

-

Crude 3-Bromoquinoline-2,4-diol [1]

-

Solvent: Glacial Acetic Acid (ACS Grade, >99.7%)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, pre-warmed glass funnel.

Step-by-Step Procedure

-

Saturation (The Dissolution Phase):

-

Place 10 g of crude material in a 250 mL round-bottom flask.

-

Add 80 mL of Glacial Acetic Acid. Note: Start with a ratio of 8 mL solvent per 1 g solid.[1]

-

Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

-

Observation Point: The solution should become clear and amber-colored.[1] If solids persist after 10 minutes of reflux, add AcOH in 5 mL increments until dissolved. Do not exceed 15 mL/g to prevent yield loss.

-

-

Hot Filtration (Insolubles Removal):

-

While maintaining the solution near boiling, filter rapidly through a pre-warmed fluted filter paper or a sintered glass funnel.

-

Causality: Pre-warming prevents the saturated solution from crashing out on the cold glass, which would clog the filter. This step removes dust and inorganic salts (e.g., KBr) carried over from synthesis.

-

-

Controlled Nucleation (The Cooling Phase):

-

Allow the filtrate to cool to room temperature undisturbed over 2–3 hours.

-

Critical Mechanism:[1] Rapid cooling (e.g., ice bath immediately) traps impurities in the crystal lattice. Slow cooling allows the thermodynamic rejection of impurities.[1]

-

Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize recovery.

-

-

Isolation & Washing:

-

Drying:

-

Dry in a vacuum oven at 60°C for 12 hours. Ensure all acetic acid odor is gone.[1]

-

Protocol B: Ethanol/Water (Green Alternative)

Objective: Avoid corrosive solvents; suitable for removal of highly polar impurities.[1] Target Purity: >98%

-

Dissolution: Suspend crude solid in Ethanol (20 mL/g). Heat to reflux.[1]

-

Titration: If not fully soluble, add DMF dropwise (max 5% v/v) until clear.

-

Crystallization: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloud point). Add 1 mL of Ethanol to clear it again.[1]

-

Cooling: Allow to cool slowly. The addition of water increases the dielectric constant, forcing the hydrophobic bromo-quinoline to crystallize.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and flow for Protocol A.

Figure 1: Decision logic for the purification of 3-Bromoquinoline-2,4-diol via Acetic Acid recrystallization.

Analytical Validation (QC)

A self-validating protocol requires confirmation of identity and purity.[1]

-

Melting Point: Expect a sharp range between 274–276°C (decomposition often occurs >280°C).[1] A range >2°C indicates retained solvent or impurities.[1]

-

1H-NMR (DMSO-d6):

-

The 4-OH proton is often invisible due to exchange or appears very downfield (>11 ppm).[1]

-

Look for the NH signal (broad singlet, ~11-12 ppm).

-

Aromatic protons: Multiplets in the 7.2–8.0 ppm range.[1]

-

Impurity Check: Absence of a singlet at ~2.1 ppm confirms removal of Acetic Acid (solvate formation is possible; if present, dry at higher temp).

-

Safety & Hazards

-

Glacial Acetic Acid: Corrosive and flammable.[1] Handle in a fume hood.

-

Brominated Compounds: Often act as alkylating agents or irritants.[1] Wear nitrile gloves and eye protection.[1]

References

-

RSC Publishing. (2025).[1] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives. Retrieved from [Link] (Context on quinolinone tautomerism and bromination in acetic acid).

-

PubChem. (2025).[1] Compound Summary: 3-Bromo-4-hydroxyquinolin-2(1H)-one (CAS 14933-24-5).[1][2] Retrieved from [Link] (Tautomer identification and safety data).

Sources

Application Note & Protocols: A Framework for Unveiling the Biological Activity of 3-Bromoquinoline-2,4-diol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to elucidate the biological activity of the novel compound, 3-Bromoquinoline-2,4-diol. Given the lack of specific biological data for this compound, we present a logical, multi-tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to more defined mechanistic assays. This guide offers detailed, field-proven protocols for key assays, explains the scientific rationale behind experimental choices, and provides a framework for data interpretation, thereby empowering researchers to systematically uncover the therapeutic potential of this promising molecule.

Introduction: The Quinoline Scaffold and the Promise of 3-Bromoquinoline-2,4-diol

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to compounds with potent and selective therapeutic effects.[5] Numerous quinoline-based drugs are already on the market, targeting a range of diseases from malaria to cancer.[2][6]

Brominated quinolines, in particular, have shown significant potential, with studies demonstrating strong antiproliferative and apoptotic effects in various cancer cell lines.[7] The specific compound, 3-Bromoquinoline-2,4-diol (CAS No. 14933-24-5), remains largely uncharacterized in terms of its biological activity.[8] This application note, therefore, serves as a foundational guide to systematically investigate its potential as a therapeutic agent. We will outline a strategic assay development process designed to first identify any general cytotoxic or cytostatic effects and then to probe potential mechanisms of action, such as enzyme inhibition, which are common among quinoline derivatives.[6][9]

Proposed Screening Cascade for 3-Bromoquinoline-2,4-diol

A hierarchical screening approach is essential for efficiently characterizing a novel compound. This strategy begins with broad, cell-based assays to determine if the compound has any biological effect and then narrows the focus to more specific, target-based assays to elucidate its mechanism of action.

Caption: Proposed screening cascade for 3-Bromoquinoline-2,4-diol.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability Assays

The initial step is to determine if 3-Bromoquinoline-2,4-diol has any effect on cell viability. Cytotoxicity assays are fundamental in drug discovery for initial screening of compound libraries.[10][11][12] A standard approach is to test the compound against a panel of human cancer cell lines to identify potential anti-proliferative activity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

-

Compound Preparation: Prepare a stock solution of 3-Bromoquinoline-2,4-diol in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for treatment.

-

Cell Treatment: Treat the cells with the various concentrations of 3-Bromoquinoline-2,4-diol. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5]

Data Interpretation:

| Parameter | Description |

| IC50 Value | The concentration of the compound that inhibits cell growth by 50%. |

| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. |

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[10][13] This assay is a good orthogonal method to the MTT assay to confirm cytotoxic effects.

Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the assay kit.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

Data Interpretation:

| Parameter | Description |

| % Cytotoxicity | Calculated relative to a positive control (cells lysed to release maximum LDH). |

| EC50 Value | The concentration of the compound that induces 50% of the maximum cytotoxic response. |

Tier 2: Mechanistic Investigation

If 3-Bromoquinoline-2,4-diol demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism. Quinolone derivatives are known to induce apoptosis and inhibit key enzymes involved in cellular processes.[6][7]

Apoptosis vs. Necrosis Assay

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial. This can be achieved using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with 3-Bromoquinoline-2,4-diol at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

| Cell Population | Annexin V Staining | PI Staining | Interpretation |

| Viable | Negative | Negative | Healthy cells |

| Early Apoptotic | Positive | Negative | Intact membrane, externalized phosphatidylserine |

| Late Apoptotic/Necrotic | Positive | Positive | Compromised membrane |

| Necrotic | Negative | Positive | Primarily necrotic cell death |

Broad-Spectrum Enzyme Inhibition Screening

Many quinoline derivatives exert their biological effects by inhibiting enzymes.[6][9] A broad-spectrum screen against a panel of relevant enzymes can provide initial hits for the molecular target of 3-Bromoquinoline-2,4-diol.

Recommended Enzyme Panels:

-

Kinase Panel: Protein kinases are frequent targets of quinoline-based inhibitors.[5] Screening against a diverse kinase panel is highly recommended.

-

Topoisomerase Panel: Inhibition of DNA topoisomerases is a known mechanism of action for some quinoline derivatives.[6]

-

Other Relevant Enzymes: Depending on the desired therapeutic area, other enzyme classes such as phosphatases or proteases could be considered.

Tier 3: Target Validation and Elucidation

If a specific enzyme or enzyme family is identified as a potential target in Tier 2, the next step is to validate this interaction and characterize the inhibition.

Specific Enzyme Inhibition Assay (IC50 Determination)

Once a target enzyme is identified, a specific in vitro assay is required to determine the potency of inhibition by 3-Bromoquinoline-2,4-diol. The following is a general protocol for a kinase inhibition assay, which can be adapted for other enzymes.[14][15]

Protocol: In Vitro Kinase Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in kinase reaction buffer.

-

Compound Dilution: Prepare serial dilutions of 3-Bromoquinoline-2,4-diol in the appropriate solvent.

-

Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period to allow for compound binding.

-

Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[14]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate (e.g., using a specific antibody) or the amount of ADP produced (e.g., using a commercially available kit like ADP-Glo™).[16]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Mechanism of Inhibition Studies

To further characterize the interaction between 3-Bromoquinoline-2,4-diol and its target enzyme, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[17][18][19] This is typically done by performing kinetic studies where the initial reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of the biological activity of 3-Bromoquinoline-2,4-diol. By following a logical, tiered approach, researchers can efficiently move from broad phenotypic screening to specific target identification and validation. The inherent versatility of the quinoline scaffold suggests that 3-Bromoquinoline-2,4-diol holds significant potential as a lead compound for drug discovery, and the systematic application of these assays will be instrumental in unlocking that potential.

References

- Musiol, R., Jampilek, J., Kráľová, K., Richardson, D. R., & Kalinowski, D. (2007). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 15(3), 1280–1288.

- Tiwari, R. K., Singh, S., & Singh, R. K. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25827–25852.

-

Khotimchenko, M., & Khozhaenko, E. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11867. [Link]

-

Stempkowska, A., & Żurek, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4998. [Link]

-

Ökten, S., Çakmak, O., & Karakuş, S. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17820–17835. [Link]

-

Rovida, S., Parapini, S., & Basilico, N. (2022). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 27(11), 3505. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-